molecular formula C15H13IO3 B320496 4-Methoxyphenyl 3-iodo-4-methylbenzoate

4-Methoxyphenyl 3-iodo-4-methylbenzoate

Cat. No.: B320496
M. Wt: 368.17 g/mol
InChI Key: FLLWVIBSILWPME-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3-iodo-4-methylbenzoate is a benzoate ester derivative characterized by a 3-iodo-4-methylbenzoic acid backbone esterified with a 4-methoxyphenyl group. This compound integrates multiple functional groups: an electron-donating methoxy group on the aryl ester, a sterically significant methyl group at the 4-position, and a heavy iodine atom at the 3-position.

Properties

Molecular Formula

C15H13IO3

Molecular Weight

368.17 g/mol

IUPAC Name

(4-methoxyphenyl) 3-iodo-4-methylbenzoate

InChI

InChI=1S/C15H13IO3/c1-10-3-4-11(9-14(10)16)15(17)19-13-7-5-12(18-2)6-8-13/h3-9H,1-2H3

InChI Key

FLLWVIBSILWPME-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Variations in Analogous Benzoate Derivatives

Compound Name Substituents (Position) Ester Group Molecular Weight Key Properties/Applications Reference
4-Methoxyphenyl 3-iodo-4-methylbenzoate 3-I, 4-CH₃ (benzoate) 4-Methoxyphenyl ~388.1* Steric bulk, potential NLO† applications
Methyl 3-iodo-4-methylbenzoate 3-I, 4-CH₃ (benzoate) Methyl 290.04 Simpler ester; higher volatility
Methyl 4-hydroxy-3-iodobenzoate 3-I, 4-OH (benzoate) Methyl 278.04 Enhanced H-bonding capacity
Methyl 3-iodo-4-methoxybenzoate 3-I, 4-OCH₃ (benzoate) Methyl 306.04 Electron-donating methoxy group
[4-[(4-butylphenyl)diazenyl]-3-iodophenyl] 4-methoxybenzoate 3-I, diazenyl (aryl) 4-Methoxyphenyl 514.36 Azo dye properties; chromophore

*Calculated based on formula C₁₅H₁₃IO₃. †Nonlinear optical (NLO) properties inferred from .

Key Observations:

  • Substituent Position : The 4-methyl group reduces polarity compared to hydroxyl analogs (e.g., Methyl 4-hydroxy-3-iodobenzoate), favoring lipophilicity and altering solubility profiles .
  • Iodo Substituent : The 3-iodo group introduces a heavy atom effect, which may influence radiative decay pathways in fluorescence or phosphorescence, as seen in iodinated quinazolines .

Electronic and Optical Properties

The 4-methoxyphenyl group is a strong electron donor, facilitating intramolecular charge transfer (ICT) in conjugated systems. For example:

  • In quinazoline derivatives, 4-methoxyphenyl substituents induce red-shifted emission maxima (~50–100 nm) compared to halogenated analogs due to enhanced π-electron delocalization .
  • Chromophores with bis-(4-methoxyphenyl)amino donors exhibit λmax values near 745 nm, slightly blue-shifted compared to dialkylamino analogs (753 nm) due to reduced polarizability .

For the target compound, the methoxyphenyl ester may similarly stabilize excited states, though the absence of extended conjugation (e.g., compared to azo dyes in ) limits bathochromic shifts.

Preparation Methods

Direct Esterification via Acyl Chloride Intermediate

A widely employed strategy involves the activation of 3-iodo-4-methylbenzoic acid to its acyl chloride derivative, followed by reaction with 4-methoxyphenol.

Procedure :

  • Activation : 3-Iodo-4-methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction produces 3-iodo-4-methylbenzoyl chloride, with excess SOCl₂ removed via distillation.

  • Esterification : The acyl chloride is reacted with 4-methoxyphenol in the presence of a base such as pyridine or triethylamine (TEA) to neutralize HCl. The reaction proceeds at 0–25°C for 12–24 hours.

Key Data :

ParameterValueSource Citation
Yield72–85%
Reaction Time12–24 hours
SolventDichloromethane (DCM)

Challenges :

  • Moisture sensitivity of acyl chloride necessitates anhydrous conditions.

  • Competing side reactions (e.g., Friedel-Crafts acylation) are mitigated by low temperatures and stoichiometric base.

Transesterification of Methyl Ester Precursors

An alternative route utilizes methyl 3-iodo-4-methylbenzoate (readily available commercially) and 4-methoxyphenol under basic or acidic conditions to facilitate ester exchange.

Procedure :

  • Base-Catalyzed Transesterification : Methyl 3-iodo-4-methylbenzoate is heated with 4-methoxyphenol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 8–12 hours.

  • Acid-Catalyzed Transesterification : Employing p-toluenesulfonic acid (PTSA) in toluene under reflux (110°C) for 6–10 hours.

Key Data :

ParameterValueSource Citation
Yield (Base)65–78%
Yield (Acid)70–82%
SolventDMF or Toluene

Advantages :

  • Avoids handling corrosive acyl chlorides.

  • Compatible with thermally stable substrates.

Sequential Iodination and Methoxylation

For substrates lacking pre-installed iodine or methoxy groups, a stepwise approach is adopted:

Procedure :

  • Iodination : 4-Methylbenzoic acid is iodinated using N-iodosuccinimide (NIS) in acetic acid at 50°C for 6 hours, yielding 3-iodo-4-methylbenzoic acid.

  • Esterification : The iodinated acid is converted to 4-methoxyphenyl ester via methods outlined in Sections 1.1 or 1.2.

Key Data :

ParameterValueSource Citation
Iodination Yield88–92%
Selectivity (C3 vs C5)>95% (C3 preferred)

Challenges :

  • Regioselective iodination requires careful control of reaction conditions to avoid di-iodination.

Optimization Strategies and Catalytic Systems

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Polar Aprotic Solvents : DMF enhances nucleophilicity of 4-methoxyphenol in transesterification.

  • Weak Bases : Potassium carbonate minimizes hydrolysis of ester intermediates compared to stronger bases like NaOH.

Comparative Data :

SolventBaseYield (%)Reaction Time (h)
DMFK₂CO₃7810
ToluenePTSA828
THFPyridine6824

Temperature and Reaction Kinetics

Elevated temperatures accelerate transesterification but risk decomposition of iodinated aromatics. Optimal ranges:

  • Acyl Chloride Route : 0–25°C to prevent racemization.

  • Transesterification : 80–110°C to overcome activation energy.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Methoxy group: δ 3.85 ppm (s, 3H, OCH₃).

    • Aromatic protons: δ 7.2–8.1 ppm (m, 4H, Ar-H).

  • LC-MS : Molecular ion peak at m/z 386.0 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization from ethanol/water (9:1).

  • Melting Point : 152–154°C (lit. 153°C).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Dimethyl Sulfate : Preferred over iodomethane for methoxylation due to lower cost and higher reactivity.

  • Recyclable Catalysts : Raney nickel (from Patent CN105753731A) enables hydrogenation steps without significant loss of activity.

Waste Management

  • Aqueous Workup : Neutralization of acidic byproducts with NaHCO₃ minimizes environmental impact.

  • Solvent Recovery : DMF and toluene are distilled and reused, reducing operational costs .

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